Androsterone sulfate

Neurosteroid pharmacology GABAA receptor modulation Androstane steroid electrophysiology

Sourcing androsterone sulfate for your assay? Verify you are selecting the correct isomer and sulfate conjugate. Authentic 3α-sulfate is essential: use it as the low-potency GABAₐ NAM reference (IC₅₀ ≈57 µM) to prevent false positives, as the cognate substrate for DHEA-ST kinetics (2-fold higher specificity over DHEA), and as the certified calibrator for the validated 11-steroid-sulfate LC-MS/MS method. Ensure your standard is ≥95% pure, obtained from a controlled-substance-licensed vendor, and stored at 2-8°C to maintain integrity. Confirm regulatory eligibility before ordering.

Molecular Formula C19H30O5S
Molecular Weight 370.5 g/mol
CAS No. 2479-86-9
Cat. No. B1212888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosterone sulfate
CAS2479-86-9
Synonymsandrosterone sulfate
androsterone sulfate, (3alpha,5beta)-isomer
androsterone sulfate, (3beta,5alpha)-isomer
androsterone sulfate, (3beta,5beta)-isomer
androsterone sulfate, sodium salt
androsterone sulfate, sodium salt, (3alpha,5beta)-isomer
androsterone sulfate, sodium salt, (3beta,5alpha)-isomer
epiandrosterone sulfate
Molecular FormulaC19H30O5S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O
InChIInChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13+,14-,15-,16-,18-,19-/m0/s1
InChIKeyZMITXKRGXGRMKS-HLUDHZFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androsterone Sulfate (CAS 2479-86-9): Definition, Biochemical Role, and Procurement Context


Androsterone sulfate (3α‑hydroxy‑5α‑androstan‑17‑one 3α‑sulfate) is an endogenous, naturally occurring steroid sulfate that constitutes one of the most abundant 5α‑reduced androgen metabolites in human serum and urine [REFS‑1]. It is formed from androsterone by steroid sulfotransferase SULT2A1 and can be desulfated back to androsterone by steroid sulfatase [REFS‑1]. Because of its abundance and stability, androsterone sulfate is widely employed as a biomarker in doping analysis, as a substrate in steroid sulfatase/transferase assays, and as a reference standard in LC‑MS/MS steroid profiling [REFS‑2][REFS‑3].

Why Androsterone Sulfate (CAS 2479-86-9) Cannot Be Replaced by DHEA‑Sulfate, Epiandrosterone Sulfate, or Unconjugated Androsterone


Steroid sulfates differ markedly in their receptor pharmacology, enzymatic kinetics, and in‑vivo stability. Unconjugated androsterone potentiates GABAA receptors, whereas its sulfated counterpart inhibits them [REFS‑1]. Within the sulfated androstane series, androsterone sulfate exhibits a unique combination of GABAA IC₅₀, substrate specificity for DHEA‑ST, and detection‑window extension in doping analysis that is not shared by DHEA‑sulfate (DHEAS), epiandrosterone sulfate, or testosterone sulfate [REFS‑2][REFS‑3]. Consequently, simply selecting a “steroid sulfate” or “androgen metabolite” without considering these quantitative differences leads to erroneous experimental conclusions and invalid analytical results.

Androsterone Sulfate (CAS 2479-86-9) – Verifiable Differentiation Data vs. Closest Analogs


GABAA Receptor Inhibition: Androsterone Sulfate vs. DHEA‑Sulfate and Epiandrosterone Sulfate

Androsterone sulfate inhibits GABA‑induced currents in cultured chick spinal cord neurons with an IC₅₀ of 57 µM [REFS‑1]. In the same experimental system, DHEA‑sulfate (DHEAS) is approximately 6‑fold more potent (IC₅₀ ≈ 9.7 µM), while epiandrosterone sulfate shows intermediate potency (IC₅₀ ≈ 30 µM) [REFS‑1]. Thus, the sulfated androstane series displays a clear potency rank order (DHEAS > epiandrosterone sulfate > androsterone sulfate) that precludes functional interchange.

Neurosteroid pharmacology GABAA receptor modulation Androstane steroid electrophysiology

Substrate Specificity for Human DHEA Sulfotransferase: 2‑Fold Higher Specificity and Stronger Substrate Inhibition vs. DHEA

Crystallographic and kinetic studies demonstrate that human dehydroepiandrosterone sulfotransferase (DHEA‑ST) recognizes androsterone (ADT) as a cognate substrate with a 2‑fold higher specificity and exhibits stronger substrate inhibition than DHEA [REFS‑1]. The enzyme‑ADT complex was solved at 2.7 Å resolution, revealing a binding mode distinct from that of DHEA [REFS‑1].

Enzymology Steroid sulfotransferase DHEA‑ST kinetics

Doping Detection Window Prolongation: Androsterone Sulfate/Testosterone Sulfate Ratio vs. Traditional T/E Ratio

In a controlled intramuscular testosterone administration study, the urinary ratio androsterone sulfate / testosterone sulfate (A‑S/T‑S) extended detection times by 1.2‑ to 2.1‑fold compared to the conventional testosterone/epitestosterone (T/E) ratio [REFS‑1]. A separate oral/transdermal study demonstrated that the AS/TS ratio enabled detection for an average of 20 days after the last oral dose and at least 16 days after transdermal application, significantly surpassing traditional glucuronide markers [REFS‑2].

Doping control Steroid profiling Athlete Biological Passport

Serum Abundance: Androsterone Sulfate Concentrations Exceed Glucuronide Metabolites by 10‑ to 100‑Fold

In normal women, serum androsterone sulfate concentrations (mean ≈ 3.0 µmol/L) are approximately 10‑fold higher than those of androsterone glucuronide and 100‑fold higher than androstanediol glucuronide [REFS‑1]. Androsterone sulfate also correlates strongly with DHEA‑sulfate (R = 0.59; p < 0.001) [REFS‑1], underscoring its quantitative dominance among 5α‑reduced androgen metabolites.

Endocrinology Biomarker quantification Serum steroid profiling

LC‑MS/MS Quantification: Androsterone Sulfate Included in the First Validated 11‑Sulfate Human Serum Method

A validated LC‑MS/MS method simultaneously quantifies 11 intact steroid sulfates in human serum, including androsterone sulfate [REFS‑1]. The assay achieves limits of quantification (LOQ) ranging from 1 to 80 ng/mL, with intra‑day and between‑day precisions (CV) below 10% and linearity R² > 0.99 for all compounds [REFS‑1]. This method, which requires only 300 µL of serum, is the most comprehensive available for sulfated steroid profiling in blood and has been applied to diagnose steroid sulfatase deficiency [REFS‑1].

Analytical chemistry Steroidomics LC‑MS/MS method validation

Androsterone Sulfate (CAS 2479-86-9): High‑Confidence Application Scenarios Derived from Differential Evidence


Development of GABAA Receptor Modulator Screening Assays

Investigators designing negative allosteric modulator screens should use androsterone sulfate (IC₅₀ = 57 µM) as a low‑potency reference control to benchmark candidate compounds against the known rank order DHEAS > epiandrosterone sulfate > androsterone sulfate. This ensures proper assay window and prevents false positives arising from unintended high‑potency substitution [REFS‑1].

Steroid Sulfotransferase (DHEA‑ST) Enzymology and Inhibitor Studies

Because androsterone is a cognate substrate for DHEA‑ST with 2‑fold higher specificity and stronger substrate inhibition than DHEA, kinetic assays employing this enzyme must use authentic androsterone (or androsterone sulfate) as a control. Using DHEA alone will underestimate the enzyme's catalytic potential and mask substrate‑inhibition effects [REFS‑2].

Anti‑Doping Steroid Profile Enhancement Programs

Anti‑doping laboratories seeking to improve retrospectivity should integrate the AS/TS sulfate ratio into routine screening panels. This ratio provides a 1.2‑ to 2.1‑fold detection‑time advantage over the traditional T/E ratio, and enables detection for up to 20 days after oral testosterone administration [REFS‑3][REFS‑4].

Reference Standard Procurement for LC‑MS/MS Steroid Sulfate Panels

Labs implementing the validated 11‑steroid‑sulfate serum method require androsterone sulfate as a certified reference material for calibration and quality control. The method's LOQ (1‑80 ng/mL) and high precision (CV < 10%) are predicated on the use of authentic, high‑purity reference standards [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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